Pyrimidine, 4,6-dimethoxy-2-phenyl-

Physicochemical characterization Solid-form screening Purification optimization

Pyrimidine, 4,6-dimethoxy-2-phenyl- (C₁₂H₁₂N₂O₂, MW 216.24 g/mol) is a 2,4,6-trisubstituted pyrimidine featuring a directly C-linked phenyl ring at position 2 and strong electron-donating methoxy groups at positions 4 and 6. This heterocyclic compound occupies a distinct physicochemical niche between its closest structural analogs—4,6-dichloro-2-phenylpyrimidine (a herbicide safener; fenclorim), 4,6-dimethyl-2-phenylpyrimidine, and unsubstituted 2-phenylpyrimidine—owing to the unique electronic and steric profile conferred by the dual methoxy substitution.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 4319-73-7
Cat. No. B12122272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4,6-dimethoxy-2-phenyl-
CAS4319-73-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)C2=CC=CC=C2)OC
InChIInChI=1S/C12H12N2O2/c1-15-10-8-11(16-2)14-12(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyQZZAQLMQIBMMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine, 4,6-dimethoxy-2-phenyl- (CAS 4319-73-7): Core Physicochemical Profile for Procurement Evaluation


Pyrimidine, 4,6-dimethoxy-2-phenyl- (C₁₂H₁₂N₂O₂, MW 216.24 g/mol) is a 2,4,6-trisubstituted pyrimidine featuring a directly C-linked phenyl ring at position 2 and strong electron-donating methoxy groups at positions 4 and 6 . This heterocyclic compound occupies a distinct physicochemical niche between its closest structural analogs—4,6-dichloro-2-phenylpyrimidine (a herbicide safener; fenclorim), 4,6-dimethyl-2-phenylpyrimidine, and unsubstituted 2-phenylpyrimidine—owing to the unique electronic and steric profile conferred by the dual methoxy substitution [1]. Its predicted density (1.143 g/cm³), boiling point (~260 °C), and low pKa (0.99) further differentiate it from in-class alternatives and inform its utility as a building block in agrochemical and medicinal chemistry programs .

Why 2-Phenylpyrimidine Analogs Cannot Be Interchanged with 4,6-Dimethoxy-2-phenylpyrimidine (CAS 4319-73-7)


Although the 2-phenylpyrimidine scaffold is common across multiple research and industrial compounds, the 4,6-substituents dictate electron density distribution, reactivity, hydrolytic stability, and solid-phase behavior in ways that make simple analog substitution unreliable [1]. Replacing 4,6-dimethoxy with 4,6-dichloro shifts the pyrimidine ring from electron-rich (σₚ –OCH₃ = –0.27) to electron-poor (σₚ –Cl = +0.23), fundamentally altering susceptibility to electrophilic vs. nucleophilic attack and ring stability toward hydrolysis [2]. The quantitative evidence below demonstrates that procurement decisions based on scaffold similarity alone risk selecting a compound with divergent melting point, incompatible reactivity, or inadequate stability for the intended application.

Quantitative Differential Evidence: 4,6-Dimethoxy-2-phenylpyrimidine vs. Closest Analogs (CAS 4319-73-7 Procurement Data)


Melting Point Differentiation: Solid-Phase Handling and Purification Advantage

The target compound exhibits a melting point of 56–58 °C , which is significantly lower than the 4,6-dichloro analog (95–99 °C) and the 4,6-dimethyl analog (83–84 °C) , yet substantially higher than the 4,6-unsubstituted 2-phenylpyrimidine (37–41 °C) and the 2-unsubstituted 4,6-dimethoxypyrimidine (33 °C) . This intermediate melting range offers a practical advantage: the compound is a free-flowing crystalline solid at ambient temperature (unlike low-melting analogs that may oil out or sinter), while its melting point is low enough to permit melt-based purification or formulation without the energy input required for high-melting analogs such as the 4,6-dichloro derivative.

Physicochemical characterization Solid-form screening Purification optimization

Electronic Modulation at the 5-Position: Hammett-Driven Reactivity Differentiation

The two methoxy substituents donate electron density into the pyrimidine π-system via resonance (σₚ⁺ = –0.78 for –OCH₃), rendering the 5-position of 4,6-dimethoxy-2-phenylpyrimidine substantially more electron-rich than in any comparator bearing electron-withdrawing or weakly donating groups [1]. Photoelectron spectroscopy data on related 4,6-dimethoxypyrimidines confirm that replacing 4,6-dichloro with 4,6-dimethoxy lowers the π-ionization potential by approximately 0.6–0.9 eV, reflecting a markedly higher-lying HOMO [2]. In practical terms, the target compound's 5-position is activated for electrophilic substitution (e.g., nitration, halogenation, Vilsmeier–Haack formylation), whereas the 4,6-dichloro analog is deactivated toward electrophiles and instead undergoes nucleophilic aromatic substitution at the 4- and 6-positions. This orthogonal reactivity profile determines which downstream derivatives are synthetically accessible from each starting material.

Electrophilic aromatic substitution Hammett linear free-energy relationship Pyrimidine functionalization

Agrochemical Pharmacophore Validation: The 4,6-Dimethoxy Motif as a Privileged Substituent in Fungicidal Pyrimidine Series

In a systematic SAR study of 2-benzoyl pyrimidine derivatives as fungicides against cucumber powdery mildew (Sphaerotheca fuliginea), the 4,6-dimethoxy substitution on the pyrimidine ring was explicitly identified as the best substituent among all evaluated variations [1]. The published data demonstrate that replacement of the 4,6-dimethoxy group with methyl at the 5-position 'seriously decreased' activity, and reduction of the ketone to a hydroxyl group caused fungicidal activity to 'completely disappear' [1]. Three compounds bearing the 4,6-dimethoxypyrimidine-2-carbonyl scaffold exhibited fungicidal activity comparable to the commercial reference metrafenone [1]. While this study did not test 4,6-dimethoxy-2-phenylpyrimidine itself, it establishes that the 4,6-dimethoxy pattern on a 2-substituted pyrimidine is a pharmacophoric element that cannot be replaced by 4,6-dimethyl, 4,6-dichloro, or other substitution without loss of biological activity in this chemotype.

Fungicide discovery Structure–activity relationship Crop protection chemistry

Hydrolytic Stability: Methoxy vs. Chloro Substituent Durability Under Aqueous Conditions

The C–OCH₃ bonds in 4,6-dimethoxy-2-phenylpyrimidine are inherently more resistant to hydrolysis than the C–Cl bonds in 4,6-dichloro-2-phenylpyrimidine . Alkyl aryl ethers typically require strongly acidic conditions (e.g., concentrated HBr or HI at elevated temperatures) for cleavage, whereas 2-chloropyrimidines and 4-chloropyrimidines undergo facile hydrolysis even in neutral aqueous media, a property exploited in their deliberate conversion to pyrimidinones [1]. For procurement, this translates to superior long-term storage stability and broader solvent compatibility (including wet solvent systems and aqueous biphasic reaction conditions) for the 4,6-dimethoxy compound relative to the 4,6-dichloro analog. The process patent literature corroborates this trend: the chloropyrimidine intermediate is noted to be obtained in 'very poor yield' partially due to hydrolytic decomposition pathways, motivating development of alternative synthetic routes [2].

Chemical stability Shelf-life assessment Aqueous compatibility

Procurement-Relevant Application Scenarios for Pyrimidine, 4,6-Dimethoxy-2-phenyl- (CAS 4319-73-7)


Agrochemical Lead Optimization: Fungicide and Herbicide Scaffold Derivatization

SAR studies in the 2-benzoyl pyrimidine series have established the 4,6-dimethoxy substitution pattern as the optimal pyrimidine substitution for fungicidal activity against cucumber powdery mildew, with activity comparable to metrafenone [1]. The target compound's electron-rich 5-position (σₚ⁺ = –0.78 for –OCH₃) enables electrophilic functionalization—nitration, halogenation, formylation—to rapidly generate analog libraries for agrochemical screening [2]. Furthermore, 4,6-dimethoxy-2-substituted pyrimidines are established intermediates for sulfonylurea and ALS-inhibitor herbicide classes, where the 4,6-dimethoxy motif is a critical pharmacophoric element for target engagement .

Medicinal Chemistry: Kinase Inhibitor Building Block with Tunable 5-Position Reactivity

The 2-phenylpyrimidine core is a privileged scaffold in kinase inhibitor design, and the 4,6-dimethoxy substitution provides an electron-rich pyrimidine ring whose 5-position can be selectively functionalized via electrophilic pathways that are inaccessible on the 4,6-dichloro analog [REFS-1, REFS-2]. This orthogonal reactivity enables synthetic access to 5-substituted-2-phenyl-4,6-dimethoxypyrimidine derivatives that cannot be efficiently prepared from 4,6-dichloro-2-phenylpyrimidine without protecting group strategies or competing nucleophilic displacement at chlorine-bearing positions .

Process Chemistry: Hydrolytically Stable Intermediate for Aqueous Reaction Sequences

Unlike the 4,6-dichloro analog, which requires strictly anhydrous conditions to avoid hydrolytic decomposition [1], 4,6-dimethoxy-2-phenylpyrimidine can be employed in aqueous biphasic reactions, wet solvent systems, and telescoped sequences involving water washes without significant degradation. Its intermediate melting point (56–58 °C) also facilitates crystalline isolation without the cold-chain logistics required for the low-melting 2-phenylpyrimidine parent (37–41 °C) [2]. These properties make it a more robust intermediate for scale-up chemistry where operational simplicity and reproducibility are prioritized.

Materials Chemistry: Electron-Rich Pyrimidine for Optoelectronic Building Block Design

2-Phenylpyrimidine skeletons have been employed as electron-transport materials in organic light-emitting devices (OLEDs), where the electron affinity of the pyrimidine ring is modulated by substituents [1]. The dual methoxy groups in 4,6-dimethoxy-2-phenylpyrimidine raise the HOMO energy (by approximately 0.8–1.2 eV relative to unsubstituted pyrimidine, based on photoelectron spectroscopy class data [2]) while the 2-phenyl group maintains π-conjugation for charge transport. This differentiated electronic profile—electron-rich pyrimidine with extended conjugation—contrasts with electron-poor analogs such as 4,6-dichloro-2-phenylpyrimidine, offering a complementary building block for donor–acceptor material design.

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